molecular formula C8H10BBrO2 B6306030 5-Brom-2,4-dimethylphenylboronic acid CAS No. 854662-84-3

5-Brom-2,4-dimethylphenylboronic acid

Cat. No.: B6306030
CAS No.: 854662-84-3
M. Wt: 228.88 g/mol
InChI Key: YOMQBBPILMACMT-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylphenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a B(OR)2 group . They are used as building blocks and synthetic intermediates .


Synthesis Analysis

The synthesis of boronic acids is relatively simple and well known . For example, one method involves the reaction of 4-bromo-m-xylene with n-butyllithium in tetrahydrofuran, followed by the addition of trimethyl borate .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2,4-dimethylphenylboronic acid is C8H10BBrO2 . It has a molecular weight of 228.88 g/mol .


Chemical Reactions Analysis

Boronic acids, such as 5-Bromo-2,4-dimethylphenylboronic acid, are considered Lewis acids . They have unique physicochemical and electronic characteristics .

Mechanism of Action

Target of Action

5-Bromo-2,4-dimethylphenylboronic acid is an organic compound that belongs to the class of arylboronic acids. The primary targets of this compound are the transition metals used in carbon-carbon bond-forming reactions, such as palladium .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by 5-Bromo-2,4-dimethylphenylboronic acid . This pathway allows for the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The downstream effects of this pathway include the creation of new organic compounds through the coupling of chemically differentiated fragments .

Result of Action

The primary result of the action of 5-Bromo-2,4-dimethylphenylboronic acid is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of 5-Bromo-2,4-dimethylphenylboronic acid is influenced by various environmental factors. The SM cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals.

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Properties

IUPAC Name

(5-bromo-2,4-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQBBPILMACMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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